Cyclopentyl 2-(3-fluorophenyl)ethyl ketone
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Overview
Description
Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C14H17FO It is characterized by a cyclopentyl group attached to a 3-fluorophenyl ethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone typically involves the reaction of cyclopentanone with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 2-(3-fluorophenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentyl 2-(3-fluorophenyl)acetic acid.
Reduction: Cyclopentyl 2-(3-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 2-(3-fluorophenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentyl 2-(3-fluorophenyl)ethyl ketone can be compared with other similar compounds such as:
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone: Differing only in the position of the fluorine atom on the phenyl ring, which can affect its reactivity and binding properties.
Cyclopentyl 2-(3-chlorophenyl)ethyl ketone:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPGANMVHXVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644559 |
Source
|
Record name | 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-81-2 |
Source
|
Record name | 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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